molecular formula C8H5BrCl2F2O B1411260 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide CAS No. 1806328-44-8

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide

Cat. No.: B1411260
CAS No.: 1806328-44-8
M. Wt: 305.93 g/mol
InChI Key: OUVVAIMBBPZDIJ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is a synthetic organic compound with the molecular formula C8H5BrCl2F2O. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a bromine atom, and a methoxy group attached to a benzene ring. It is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4,5-dichloro-2-hydroxybenzaldehyde.

    Methoxylation: The hydroxyl group of the starting material is converted to a methoxy group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Bromination: The resulting 4,5-dichloro-2-(difluoromethoxy)benzaldehyde is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the benzyl position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols) to form new compounds.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development due to its reactivity and ability to form various derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide exerts its effects involves:

    Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to modifications that can alter their function.

    Pathways Involved: It can participate in pathways involving nucleophilic substitution, where it acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-methoxybenzyl bromide: Similar structure but lacks the difluoromethoxy group.

    2,4-Dichloro-5-(difluoromethoxy)benzyl bromide: Positional isomer with different substitution pattern on the benzene ring.

    4,5-Dichloro-2-(trifluoromethoxy)benzyl bromide: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The difluoromethoxy group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(bromomethyl)-4,5-dichloro-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVVAIMBBPZDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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